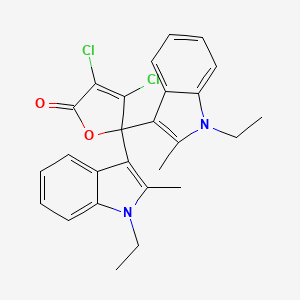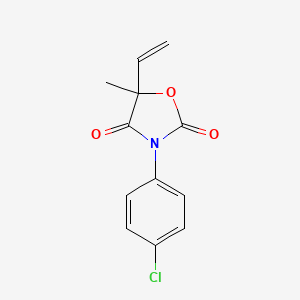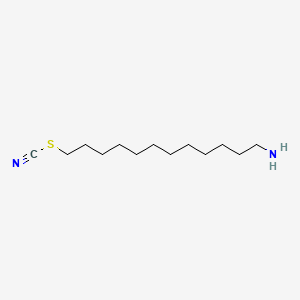
Thiocyanic acid, (12-aminododecyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, (12-aminododecyl) ester is an organic compound that belongs to the class of esters derived from thiocyanic acid This compound features a thiocyanate group (R-S-C≡N) attached to a 12-aminododecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, (12-aminododecyl) ester typically involves the esterification of thiocyanic acid with 12-aminododecanol. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid or a Lewis acid like magnesium chloride. The reaction conditions often include heating the reactants to facilitate the esterification process .
Industrial Production Methods
Industrial production of thiocyanic acid esters often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, the recovery and reuse of catalysts can make the process more environmentally friendly and cost-effective .
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, (12-aminododecyl) ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield thiocyanic acid and 12-aminododecanol.
Substitution: The thiocyanate group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Acidic Hydrolysis: Typically involves heating the ester with a large excess of water containing a strong acid catalyst like hydrochloric acid.
Basic Hydrolysis: Involves the use of a strong base such as sodium hydroxide, leading to the formation of a carboxylate salt and an alcohol.
Major Products Formed
Hydrolysis: Thiocyanic acid and 12-aminododecanol.
Substitution: Various substituted thiocyanates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Thiocyanic acid, (12-aminododecyl) ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of thiocyanic acid, (12-aminododecyl) ester involves its interaction with molecular targets through its thiocyanate group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Thiocyanic acid, octyl ester: Similar structure but with an octyl chain instead of a 12-aminododecyl chain.
Isothiocyanates: Compounds with the general structure R-N=C=S, where R is an organic group.
Uniqueness
Thiocyanic acid, (12-aminododecyl) ester is unique due to its long 12-aminododecyl chain, which imparts distinct chemical and physical properties. This structural feature can influence its solubility, reactivity, and interactions with biological molecules, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
64047-97-8 |
|---|---|
Fórmula molecular |
C13H26N2S |
Peso molecular |
242.43 g/mol |
Nombre IUPAC |
12-aminododecyl thiocyanate |
InChI |
InChI=1S/C13H26N2S/c14-11-9-7-5-3-1-2-4-6-8-10-12-16-13-15/h1-12,14H2 |
Clave InChI |
NAJZMMXVEXOFBK-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCSC#N)CCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


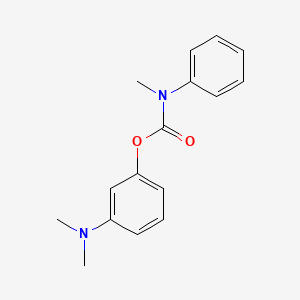
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)

![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
![1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B14498856.png)
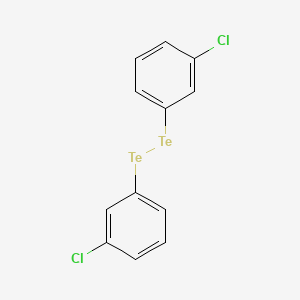
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)

![4-[(E)-(2,4-Dinitronaphthalen-1-yl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14498887.png)

